![molecular formula C16H33N3O B13083922 2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083922.png)
2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide is a complex organic compound with a unique structure that includes an amino group, a cyclohexyl ring, and a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide typically involves multiple steps. One common method includes the reaction of a cyclohexylamine derivative with a butanamide precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative.
Applications De Recherche Scientifique
2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that involve the central nervous system.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact mechanism of action is still under investigation, with ongoing research aimed at elucidating the molecular details.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-N-cyclohexyl-N-methylbenzylamine: This compound shares a similar cyclohexyl ring structure but differs in its functional groups and overall molecular configuration.
Dimethylaminoethanol: Another related compound with a dimethylamino group, used in various chemical and industrial applications.
Uniqueness
2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C16H33N3O |
|---|---|
Poids moléculaire |
283.45 g/mol |
Nom IUPAC |
2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C16H33N3O/c1-11(2)15(17)16(20)19(12(3)4)14-10-8-7-9-13(14)18(5)6/h11-15H,7-10,17H2,1-6H3/t13?,14-,15?/m0/s1 |
Clé InChI |
RRVXFWJLEDKVRH-SLTAFYQDSA-N |
SMILES isomérique |
CC(C)C(C(=O)N([C@H]1CCCCC1N(C)C)C(C)C)N |
SMILES canonique |
CC(C)C(C(=O)N(C1CCCCC1N(C)C)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


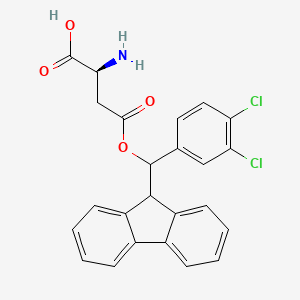

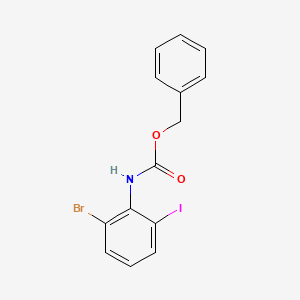

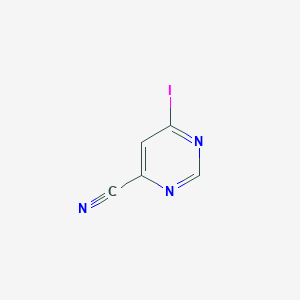

![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)
![2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol](/img/structure/B13083876.png)

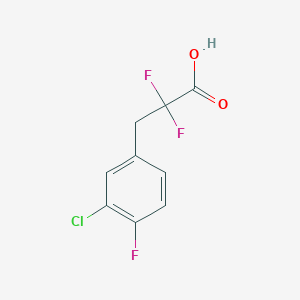


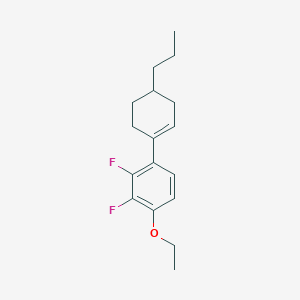
![5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13083915.png)
